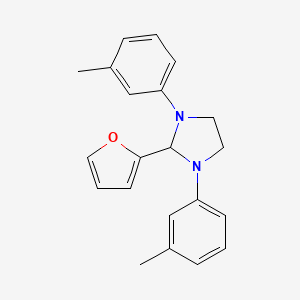![molecular formula C45H34N2 B11555978 4,4'-methanediylbis(2-methyl-N-{(E)-[4-(phenylethynyl)phenyl]methylidene}aniline)](/img/structure/B11555978.png)
4,4'-methanediylbis(2-methyl-N-{(E)-[4-(phenylethynyl)phenyl]methylidene}aniline)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N-[2-METHYL-4-({3-METHYL-4-[(E)-{[4-(2-PHENYLETHYNYL)PHENYL]METHYLIDENE}AMINO]PHENYL}METHYL)PHENYL]-1-[4-(2-PHENYLETHYNYL)PHENYL]METHANIMINE is a complex organic compound characterized by its multiple aromatic rings and ethynyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-[2-METHYL-4-({3-METHYL-4-[(E)-{[4-(2-PHENYLETHYNYL)PHENYL]METHYLIDENE}AMINO]PHENYL}METHYL)PHENYL]-1-[4-(2-PHENYLETHYNYL)PHENYL]METHANIMINE typically involves a multi-step process:
Formation of the Aldehyde Intermediate: The initial step involves the formation of an aldehyde intermediate through the reaction of 4-(2-phenylethynyl)benzaldehyde with appropriate reagents under controlled conditions.
Condensation Reaction: The aldehyde intermediate undergoes a condensation reaction with an amine derivative to form the imine linkage. This step is often catalyzed by an acid or base to facilitate the reaction.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. This can include the use of continuous flow reactors, automated synthesis platforms, and scalable purification methods.
Chemical Reactions Analysis
Types of Reactions
(E)-N-[2-METHYL-4-({3-METHYL-4-[(E)-{[4-(2-PHENYLETHYNYL)PHENYL]METHYLIDENE}AMINO]PHENYL}METHYL)PHENYL]-1-[4-(2-PHENYLETHYNYL)PHENYL]METHANIMINE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens, nitrating agents, or sulfonating agents under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction can produce amines.
Scientific Research Applications
Chemistry
In chemistry, (E)-N-[2-METHYL-4-({3-METHYL-4-[(E)-{[4-(2-PHENYLETHYNYL)PHENYL]METHYLIDENE}AMINO]PHENYL}METHYL)PHENYL]-1-[4-(2-PHENYLETHYNYL)PHENYL]METHANIMINE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology and Medicine
In biology and medicine, this compound is investigated for its potential therapeutic properties. It may act as a ligand for specific receptors or enzymes, influencing biological pathways and offering potential for drug development.
Industry
In industry, the compound’s properties make it suitable for use in materials science, such as the development of advanced polymers or electronic materials.
Mechanism of Action
The mechanism by which (E)-N-[2-METHYL-4-({3-METHYL-4-[(E)-{[4-(2-PHENYLETHYNYL)PHENYL]METHYLIDENE}AMINO]PHENYL}METHYL)PHENYL]-1-[4-(2-PHENYLETHYNYL)PHENYL]METHANIMINE exerts its effects depends on its interaction with molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and influencing cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- **(E)-N-[2-METHYL-4-({3-METHYL-4-[(E)-{[4-(2-PHENYLETHYNYL)PHENYL]METHYLIDENE}AMINO]PHENYL}METHYL)PHENYL]-1-[4-(2-PHENYLETHYNYL)PHENYL]METHANIMINE shares similarities with other imine compounds and aromatic systems.
Other Phenylethynyl Derivatives: Compounds with phenylethynyl groups exhibit similar reactivity and applications.
Uniqueness
The uniqueness of (E)-N-[2-METHYL-4-({3-METHYL-4-[(E)-{[4-(2-PHENYLETHYNYL)PHENYL]METHYLIDENE}AMINO]PHENYL}METHYL)PHENYL]-1-[4-(2-PHENYLETHYNYL)PHENYL]METHANIMINE lies in its specific arrangement of functional groups and aromatic rings, which confer distinct chemical and physical properties. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C45H34N2 |
|---|---|
Molecular Weight |
602.8 g/mol |
IUPAC Name |
N-[2-methyl-4-[[3-methyl-4-[[4-(2-phenylethynyl)phenyl]methylideneamino]phenyl]methyl]phenyl]-1-[4-(2-phenylethynyl)phenyl]methanimine |
InChI |
InChI=1S/C45H34N2/c1-34-29-42(25-27-44(34)46-32-40-21-17-38(18-22-40)15-13-36-9-5-3-6-10-36)31-43-26-28-45(35(2)30-43)47-33-41-23-19-39(20-24-41)16-14-37-11-7-4-8-12-37/h3-12,17-30,32-33H,31H2,1-2H3 |
InChI Key |
SWQZXKQRPNEERV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)CC2=CC(=C(C=C2)N=CC3=CC=C(C=C3)C#CC4=CC=CC=C4)C)N=CC5=CC=C(C=C5)C#CC6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-bromo-2-[(E)-({4-[(4-{[(E)-(2-hydroxyphenyl)methylidene]amino}phenyl)sulfonyl]phenyl}imino)methyl]phenol](/img/structure/B11555897.png)
![methyl 4-({[(5E)-5-(2,3-dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]methyl}amino)benzoate](/img/structure/B11555898.png)
![N-(4-ethoxyphenyl)-2-[(2E)-2-{4-[(4-nitrobenzyl)oxy]benzylidene}hydrazinyl]-2-oxoacetamide](/img/structure/B11555913.png)
![4-{(E)-[(4-methoxyphenyl)imino]methyl}benzene-1,3-diyl bis(4-methoxybenzoate)](/img/structure/B11555921.png)
![N'-[(E)-[2-(Diethylamino)-5-nitrophenyl]methylidene]pyridine-3-carbohydrazide](/img/structure/B11555925.png)
![N'-[(E)-(3-bromo-5-ethoxy-4-hydroxyphenyl)methylidene]-2-(naphthalen-1-yl)acetohydrazide](/img/structure/B11555931.png)
![3-(2,4-Dichlorobenzoyloxy)-4-[(E)-{[(3-methylphenyl)formamido]imino}methyl]phenyl 2,4-dichlorobenzoate](/img/structure/B11555932.png)
![N'-[(E)-(3-hydroxy-4-nitrophenyl)methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide](/img/structure/B11555939.png)
![4-[(E)-({2-[(Furan-2-YL)formamido]acetamido}imino)methyl]-2-methoxyphenyl furan-2-carboxylate](/img/structure/B11555951.png)
![N'-[(E)-Phenylmethylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide](/img/structure/B11555958.png)

![2-[(3-Methylphenyl)amino]-N'-[(1E)-1-[4-(propan-2-YL)phenyl]ethylidene]acetohydrazide](/img/structure/B11555989.png)
![2-bromo-4-chloro-6-[(E)-{[4-hydroxy-3-(5-methyl-1H-benzimidazol-2-yl)phenyl]imino}methyl]phenol](/img/structure/B11555990.png)
![N-(3-bromophenyl)-4-[(2E)-2-(2-hydroxybenzylidene)hydrazinyl]-4-oxobutanamide](/img/structure/B11555992.png)
